2-Aminohippuric acid

Übersicht

Beschreibung

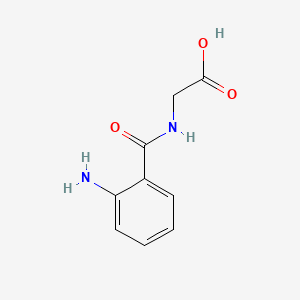

2-Aminohippuric acid, also known as para-aminohippuric acid, is a derivative of hippuric acid. It is an amide formed from the amino acid glycine and para-aminobenzoic acid. This compound is not naturally found in humans and is primarily used as a diagnostic agent in medical tests involving the kidney, particularly for measuring renal plasma flow .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminohippuric acid typically begins with the reaction of benzoyl chloride with glycine in a controlled environment. This acylation reaction forms hippuric acid as an intermediate product. The next step involves nitration of hippuric acid using a mixture of nitric and sulfuric acids, introducing a nitro group into the benzene ring. Finally, the nitro group is reduced to an amino group using hydrogen in the presence of a catalyst, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring precise control over reaction conditions to maximize yield and purity. The purification process is crucial to remove any unreacted starting materials, by-products, or impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminohippuric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents such as acyl chlorides and anhydrides are used for acylation reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: this compound from its nitro precursor.

Substitution: Various acylated derivatives depending on the substituent introduced

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

Measurement of Renal Plasma Flow (RPF)

PAH is primarily utilized to measure effective renal plasma flow (ERPF). Its high extraction ratio (approximately 0.92) allows it to be filtered and secreted by the kidneys, making it an ideal marker for renal function assessment. Unlike inulin and creatinine, PAH is almost completely removed from the bloodstream by a healthy kidney, providing accurate measurements of renal excretory capacity .

Table 1: Comparison of Renal Function Markers

| Marker | Filtered by Glomeruli | Secreted by Tubules | Extraction Ratio |

|---|---|---|---|

| PAH | Yes | Yes | ~0.92 |

| Inulin | Yes | No | ~1.00 |

| Creatinine | Yes | No | ~0.90 |

Clinical Research Applications

Oncology Studies

Recent studies have investigated the association between circulating levels of amino acids, including 2-aminohippuric acid, and cancer risk. For instance, a nested case-control study within the Nurses’ Health Study II found that higher levels of PAH were associated with a lower risk of breast cancer among premenopausal women . This suggests potential roles for PAH in cancer risk assessments and monitoring.

Case Study: Breast Cancer Risk Analysis

In a large-scale study involving 1,057 cases and controls, researchers identified that elevated levels of this compound correlated with decreased breast cancer risk after controlling for established risk factors. The findings highlight the need for further exploration into PAH's role as a biomarker in oncology .

Pharmacological Applications

Renal Protection During Radiotherapy

PAH has been evaluated for its efficacy in protecting renal function during peptide receptor radiotherapy for neuroendocrine tumors. A study involving twelve patients demonstrated that co-infusion of PAH during treatment did not adversely affect kidney function, unlike other amino acids which showed significant changes in serum electrolytes . This positions PAH as a promising agent in improving safety during such therapies.

Mechanistic Insights

Transport Mechanisms

PAH is actively secreted by renal tubular cells through organic anion transporters (OATs), particularly OAT3. Understanding these transport mechanisms is crucial for developing therapeutic strategies that utilize PAH to enhance drug delivery or reduce toxicity in renal-excreting drugs .

Wirkmechanismus

2-Aminohippuric acid is filtered by the renal glomeruli and secreted into the urine by the proximal tubules. By measuring the amount of the compound in the urine, it is possible to determine the functional capacity and effective renal plasma flow. This compound competes with other substances for the same transporter in the kidney, which can affect the clearance of other drugs from the body .

Vergleich Mit ähnlichen Verbindungen

Hippuric Acid: The parent compound from which 2-aminohippuric acid is derived.

Para-aminobenzoic Acid: A precursor in the synthesis of this compound.

Glycine: An amino acid involved in the formation of this compound.

Uniqueness: this compound is unique due to its specific use in renal diagnostics. Unlike its parent compound, hippuric acid, which is a common metabolite, this compound is specifically designed for medical diagnostics and research applications .

Biologische Aktivität

2-Aminohippuric acid (2-AHA) is a compound that has garnered attention for its biological activities, particularly in the context of renal function and potential therapeutic applications. This article explores the biological activity of 2-AHA, presenting data from various studies, case studies, and relevant findings.

This compound is an amino acid derivative of hippuric acid, characterized by the presence of an amino group. Its chemical structure allows it to participate in various biological processes, particularly in the renal system where it is involved in the transport mechanisms of organic anions. The primary mechanism of action involves its role as a substrate for the renal organic anion transporters (OATs), which facilitate its uptake and excretion in the kidneys.

1. Renal Function and Transport

2-AHA is primarily studied for its role in renal physiology. It is commonly used as a marker for renal plasma flow due to its efficient excretion by the kidneys. Research indicates that 2-AHA is actively secreted by renal tubular cells through OATs, which play a crucial role in drug disposition and elimination:

- Uptake Mechanism : Studies have shown that the uptake of 2-AHA in renal cortical slices is significantly influenced by various factors, including pH and the presence of other competing substrates .

- Clinical Implications : The measurement of 2-AHA clearance can provide insights into renal function and has been utilized in clinical settings to assess kidney health.

2. Potential Anticancer Activity

Emerging research suggests that 2-AHA may possess anticancer properties. A study investigated its effects on cancer cell lines, demonstrating cytotoxic effects that warrant further exploration:

- Cytotoxicity Studies : In vitro assays indicated that 2-AHA could inhibit the proliferation of certain cancer cell lines, although the precise mechanisms remain to be fully elucidated .

- Case Studies : Clinical observations have reported improved outcomes in patients receiving therapies that include compounds similar to 2-AHA, suggesting potential synergistic effects when combined with other anticancer agents.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have highlighted various aspects of 2-AHA's biological activity:

- Amino Acid Metabolism : Research indicates that circulating levels of amino acids, including 2-AHA, may correlate with certain disease states such as breast cancer, suggesting a broader metabolic role .

- Therapeutic Potential : The unique properties of 2-AHA as an organic anion may position it as a candidate for further therapeutic development, particularly in nephrology and oncology.

Eigenschaften

IUPAC Name |

2-[(2-aminobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFPNMKDESPGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200573 | |

| Record name | 2-Aminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-21-6 | |

| Record name | N-(2-Aminobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.